

Application Note: Therapeutic Drug Monitoring of Ramipril Using Deuterated Internal Standards

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Compound of Interest		
Compound Name:	Ramiprilat-d5	
Cat. No.:	B562202	Get Quote

Introduction

Ramipril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension and heart failure.[1][2][3][4][5] It is a prodrug that is hydrolyzed in the liver to its active metabolite, ramiprilat.[2][3] The therapeutic efficacy of ramipril is attributed to the action of ramiprilat.[6] Therapeutic Drug Monitoring (TDM) of ramipril and ramiprilat is crucial to optimize dosage, ensure efficacy, and minimize toxicity, especially in specific patient populations such as those with renal impairment.[7][8] This application note describes a robust and sensitive method for the simultaneous quantification of ramipril and ramiprilat in human plasma using their respective deuterated internal standards, Ramipril-d5 and Ramiprilat-d5, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards like Ramipril-d5 enhances the accuracy and precision of the assay.[9][10][11]

Principle

The method involves the extraction of ramipril, ramiprilat, and their deuterated internal standards from human plasma via protein precipitation or solid-phase extraction. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard.



Materials and Reagents

- · Ramipril reference standard
- · Ramiprilat reference standard
- Ramipril-d5 (internal standard)[9][10][11]
- Ramiprilat-d5 (internal standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (drug-free)
- Solid-phase extraction (SPE) cartridges (if applicable)

Instrumentation and Analytical Conditions

A validated LC-MS/MS method for the analysis of ramipril and ramiprilat is essential for accurate therapeutic drug monitoring. The following tables summarize typical instrument parameters and chromatographic conditions.

Table 1: Liquid Chromatography Parameters



Parameter	Condition
LC System	Agilent 1200 Series or equivalent
Column	Waters Atlantis C18 column (2.1 mm x 100 mm, 3 μ m) or equivalent[12]
Mobile Phase	A: 0.1% Formic acid in WaterB: Methanol[12]
Gradient	Optimized for separation of analytes and internal standards
Flow Rate	0.3 mL/min
Injection Volume	10 μL
Column Temperature	40 °C

Table 2: Mass Spectrometry Parameters

Parameter	Condition
Mass Spectrometer	Sciex API 4000 or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	See Table 3
Ion Source Temp.	500 °C
IonSpray Voltage	5500 V
Dwell Time	150 ms

Table 3: MRM Transitions for Analytes and Internal Standards



Compound	Precursor Ion (m/z)	Product Ion (m/z)	
Ramipril	417.3	234.3[12]	
Ramipril-d5	422.3	239.3	
Ramiprilat	389.3	206.2[12]	
Ramiprilat-d5	394.3	211.2	

Experimental Protocols Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of ramipril, ramiprilat, ramipril-d5, and **ramiprilat-d5** by dissolving the accurately weighed compounds in methanol.
- Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (50:50, v/v) to create working solutions for calibration standards and quality controls.

Sample Preparation (Protein Precipitation)

- Pipette 100 μL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
- Add 20 μL of the internal standard working solution (containing both Ramipril-d5 and Ramiprilat-d5).
- Vortex for 10 seconds.
- Add 300 μL of acetonitrile to precipitate plasma proteins.
- · Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 μL of the mobile phase.



Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

A solid-phase extraction (SPE) method can also be employed for cleaner extracts, which may be particularly useful for achieving lower limits of quantification.[11]

Method Validation Data

The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for the quantification of ramipril and ramiprilat.

Table 4: Calibration Curve and Linearity

Analyte	Calibration Range (ng/mL) Correlation Coefficier	
Ramipril	0.10 - 100[12]	> 0.99
Ramiprilat	0.25 - 100[12]	> 0.99

Table 5: Precision and Accuracy

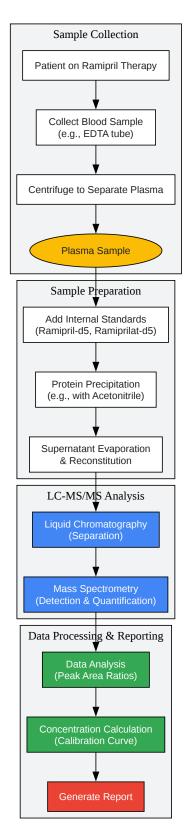
Analyte	QC Level	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Ramipril	Low QC	2.8 - 6.4[12]	4.4 - 6.7[12]	95 - 105
Mid QC	< 15	< 15	85 - 115	
High QC	< 15	< 15	85 - 115	
Ramiprilat	Low QC	4.3 - 4.6[12]	3.5 - 4.7[12]	95 - 105
Mid QC	< 15	< 15	85 - 115	
High QC	< 15	< 15	85 - 115	-

Table 6: Recovery

Analyte	Recovery (%)
Ramipril	81.0 - 98.2[12]
Ramiprilat	81.0 - 98.2[12]



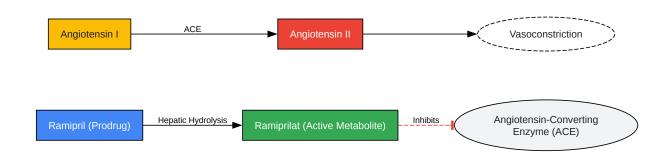
Signaling Pathways and Workflows



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Caption: Workflow for Therapeutic Drug Monitoring of Ramipril.



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Caption: Ramipril Metabolism and Mechanism of Action.

Discussion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous determination of ramipril and its active metabolite, ramiprilat, in human plasma. The use of deuterated internal standards, Ramipril-d5 and **Ramiprilat-d5**, is critical for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring high accuracy and precision.

This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence studies. The therapeutic range for ramiprilat is generally considered to be 1-40 ng/mL.[6] Monitoring both the prodrug and the active metabolite provides a comprehensive pharmacokinetic profile, which can aid clinicians in making informed decisions regarding dosage adjustments to optimize therapeutic outcomes and minimize the risk of adverse effects.

Conclusion

The detailed protocol and application notes provided herein describe a robust LC-MS/MS method for the therapeutic drug monitoring of ramipril and ramiprilat. The use of Ramipril-d5 and **Ramiprilat-d5** as internal standards ensures the reliability of the results. This method can be readily implemented in clinical and research laboratories for routine TDM of ramipril.



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